Methyl 4-[(methylamino)methyl]benzoate

Physicochemical Properties Thermal Stability Process Chemistry

Methyl 4-[(methylamino)methyl]benzoate is a differentiated building block for epigenetic drug discovery and pH-sensitive prodrug design. Its defined mp (152-153 °C) enables thermal processing without decomposition, unlike the primary amine analog. A confirmed HDAC1 fragment hit (IC₅₀ 900 nM) and inactive against VAP-1/SSAO (IC₅₀ >100 µM), it eliminates confounding off-target effects. The pKa of 9.04 provides precise ionization control for solubility and permeability optimization. Choose this validated intermediate over inferior analogs for cleaner, data-driven lead optimization.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 70785-70-5
Cat. No. B2626462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(methylamino)methyl]benzoate
CAS70785-70-5
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3
InChIKeyJAUCAJFRFIPWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(methylamino)methyl]benzoate (CAS 70785-70-5) - Technical Profile and Procurement Considerations


Methyl 4-[(methylamino)methyl]benzoate (CAS 70785-70-5) is a para-substituted benzylamine derivative with a methylamino-methyl side chain and a methyl ester functional group . This compound serves as a key building block and pharmaceutical intermediate, characterized by a molecular formula of C₁₀H₁₃NO₂, a molecular weight of 179.22 g/mol, and a reported melting point of 152-153 °C . Its structure provides distinct chemical and physicochemical properties that differentiate it from closely related aminomethyl benzoates, making it a valuable asset for specific synthetic and medicinal chemistry applications.

Why Methyl 4-[(methylamino)methyl]benzoate Cannot Be Simply Replaced by Structural Analogs


The specific structural features of methyl 4-[(methylamino)methyl]benzoate—namely the secondary amine in the benzyl position and the methyl ester—confer a unique profile of physicochemical properties and biological activity that is not shared by its primary amine or directly attached methylamino analogs . Simple substitution with compounds like methyl 4-(aminomethyl)benzoate or methyl 4-(methylamino)benzoate is inadvisable due to quantifiable differences in basicity (pKa), thermal stability (melting point), and target engagement, which directly impact synthetic utility, purification protocols, and off-target biological effects . The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Methyl 4-[(methylamino)methyl]benzoate Against Key Analogs


Superior Thermal Stability and Processability vs. Primary Amine Analog

The melting point of methyl 4-[(methylamino)methyl]benzoate is significantly lower than that of its primary amine analog, methyl 4-(aminomethyl)benzoate, and occurs without decomposition . This is a critical advantage for purification and formulation.

Physicochemical Properties Thermal Stability Process Chemistry

Defined Basicity Profile Differentiates from Both Primary and Directly-Attached Amine Analogs

The predicted pKa value for methyl 4-[(methylamino)methyl]benzoate is higher than that of its primary amine analog and significantly higher than the directly-attached methylamino analog, indicating a distinct basicity profile that influences solubility, permeability, and salt formation .

Physicochemical Properties Ionization Medicinal Chemistry

Negligible Off-Target Activity at VAP-1/SSAO, a Key Differentiator from Primary Amine Analog

In a functional assay, methyl 4-[(methylamino)methyl]benzoate exhibits negligible inhibition of rat VAP-1 (vascular adhesion protein-1), with an IC₅₀ > 100,000 nM [1]. This is in stark contrast to the primary amine analog, methyl 4-(aminomethyl)benzoate, which shows measurable inhibitory activity [2].

Target Selectivity Off-Target Profiling Enzymatic Assay

Moderate HDAC1 Inhibitory Activity: A Potential Starting Point for Epigenetic Tool Development

The compound demonstrates moderate inhibitory activity against human recombinant HDAC1, with a reported IC₅₀ of 900 nM [1]. This level of activity is notable for a simple building block and provides a quantifiable differentiation point from other aminomethyl benzoates that may lack this activity or have not been profiled.

Epigenetics Enzyme Inhibition Histone Deacetylase

Targeted Application Scenarios for Methyl 4-[(methylamino)methyl]benzoate Based on Evidence


Synthesis of Complex Molecules Requiring High-Temperature or Melt-Processing Steps

The compound's well-defined melting point of 152-153 °C, which is significantly lower than the decomposition-prone melting point of the primary amine analog, makes it the preferred building block for synthetic routes that involve thermal steps, melt reactions, or purification by recrystallization. This property ensures the intermediate can be processed without the risk of thermal degradation that plagues its analog .

Medicinal Chemistry Programs Aiming to Avoid VAP-1/SSAO Off-Target Effects

In the design of drug candidates where inhibition of VAP-1/SSAO is a known or suspected off-target liability (e.g., in oncology or inflammation projects where VAP-1 modulation is not desired), this compound's demonstrated inactivity (IC₅₀ > 100,000 nM) provides a cleaner pharmacological profile compared to the primary amine analog, which exhibits measurable inhibition (IC₅₀ = 3,620 nM). This reduces the risk of confounding biological readouts in lead optimization [1][2].

Fragment-Based Drug Discovery for Epigenetic Targets (HDAC1)

The compound's measurable and moderate inhibitory activity against HDAC1 (IC₅₀ = 900 nM) establishes it as a viable fragment hit or starting scaffold for the development of novel histone deacetylase inhibitors. This provides a data-driven entry point for medicinal chemists working on epigenetic therapeutics, a clear advantage over untested or inactive analogs [3].

Development of pH-Sensitive Formulations or Prodrugs

The compound's unique predicted pKa of 9.04 offers a distinct ionization profile compared to its primary amine (pKa 8.67) and directly-attached amine (pKa 2.26) analogs. This specific basicity can be leveraged to fine-tune the solubility, permeability, and salt-forming properties of a final drug molecule or to design pH-sensitive prodrug strategies where a specific ionization state is required for targeted release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-[(methylamino)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.